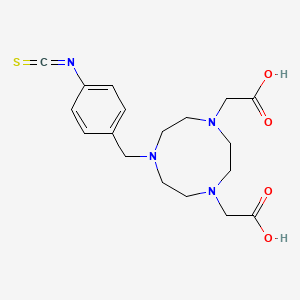

NCS-MP-NODA

Description

The exact mass of the compound this compound is 392.15182643 g/mol and the complexity rating of the compound is 520. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(carboxymethyl)-7-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c23-17(24)12-21-7-5-20(6-8-22(10-9-21)13-18(25)26)11-15-1-3-16(4-2-15)19-14-27/h1-4H,5-13H2,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZWESFCFFQUME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN1CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Bifunctional Chelator NCS-MP-NODA: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for highly specific and stable radiopharmaceuticals is a cornerstone of modern nuclear medicine. A critical component in the design of these agents is the bifunctional chelator (BFC), a molecule capable of securely binding a radionuclide while also providing a reactive site for conjugation to a targeting biomolecule. This technical guide provides a comprehensive overview of the bifunctional chelator NCS-MP-NODA, also known as NODA-Bz-SCN, with a focus on its application in the development of radiolabeled peptides and antibodies for positron emission tomography (PET) imaging.

Core Concepts and Chemical Properties

This compound, chemically named 2,2′-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a macrocyclic chelator based on the 1,4,7-triazacyclononane-1,4-diacetate (NODA) framework. This core structure provides a high-affinity coordination site for various trivalent metal ions. The key features of this compound are:

-

NODA Macrocycle: The triazacyclononane ring forms a thermodynamically stable and kinetically inert complex with radionuclides, a critical attribute for in vivo applications to prevent the release of the radioisotope.

-

Pendant Carboxylate Arms: The two acetic acid groups contribute to the coordination of the metal ion, enhancing complex stability.

-

Isothiocyanate (NCS) Group: This reactive functional group is attached via a methylphenyl (MP) linker and allows for the covalent conjugation of the chelator to primary amines (e.g., lysine residues) on biomolecules such as peptides and antibodies, forming a stable thiourea bond.

The primary application of this compound is in the chelation of aluminum fluoride ([¹⁸F]AlF) for the radiolabeling of biomolecules with Fluorine-18. The [¹⁸F]AlF labeling method is advantageous due to its reliance on aqueous chemistry, which is often more compatible with sensitive biological molecules compared to traditional anhydrous ¹⁸F-fluorination methods.

Synthesis of this compound

While this compound is commercially available, a detailed, step-by-step synthesis protocol from publicly available scientific literature is not readily found. However, its synthesis can be inferred from the synthesis of similar NODA-based bifunctional chelators. The general synthetic strategy involves a multi-step process:

-

Synthesis of the NODA Macrocycle: This typically involves the cyclization of protected linear triamines.

-

Alkylation of the Macrocycle: The secondary amines of the NODA macrocycle are alkylated with protected bromoacetic acid to introduce the carboxylate arms.

-

Introduction of the Functionalizable Linker: The remaining secondary amine on the macrocycle is functionalized with a protected p-aminobenzyl group.

-

Deprotection: All protecting groups are removed.

-

Conversion to Isothiocyanate: The terminal primary amine of the p-aminobenzyl group is converted to an isothiocyanate group, typically using reagents like thiophosgene or its less hazardous alternatives.

Experimental Protocols

This section provides detailed methodologies for the key experimental procedures involving this compound: conjugation to a targeting peptide and subsequent radiolabeling with [¹⁸F]AlF.

Conjugation of this compound to a Targeting Peptide

This protocol describes the covalent attachment of this compound to a peptide containing a primary amine (e.g., a lysine residue).

Materials:

-

Targeting peptide with a primary amine

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

-

Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

-

Lyophilizer

Procedure:

-

Peptide Preparation: Dissolve the targeting peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

-

Chelator Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the peptide solution.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.

-

Purification: Purify the resulting peptide-chelator conjugate from unreacted chelator and byproducts using an SEC column equilibrated with deionized water or a suitable buffer for lyophilization.

-

Lyophilization: Lyophilize the purified conjugate to obtain a stable powder for storage.

-

Characterization: Confirm the successful conjugation and determine the chelator-to-peptide ratio using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Radiolabeling of this compound-Peptide Conjugate with [¹⁸F]AlF

This protocol details the one-pot aqueous radiolabeling of the this compound-peptide conjugate with Fluorine-18.[1][2]

Materials:

-

This compound-peptide conjugate

-

[¹⁸F]Fluoride in saline (from cyclotron)

-

Aluminum chloride (AlCl₃) solution (2 mM in 0.1 M sodium acetate buffer, pH 4)

-

Sodium acetate buffer (0.5 M, pH 4.0-4.5)

-

Ethanol or Acetonitrile

-

Solid-Phase Extraction (SPE) cartridge (e.g., C18 Sep-Pak)

-

Heating block or water bath

-

Radio-TLC or Radio-HPLC system for quality control

Procedure:

-

Reaction Vial Preparation: In a sterile reaction vial, add the this compound-peptide conjugate (typically 10-50 µg).

-

Reagent Addition:

-

Add sodium acetate buffer to adjust the final reaction pH to approximately 4.2.

-

Add the AlCl₃ solution (e.g., 2-5 µL, providing a molar excess relative to the chelator).

-

Add the aqueous [¹⁸F]Fluoride solution (e.g., 100-500 MBq in up to 200 µL).

-

Add a co-solvent such as ethanol or acetonitrile (e.g., 200 µL) to improve labeling efficiency.[1]

-

-

Incubation: Seal the reaction vial and heat at 100-110°C for 15-20 minutes.[1][2]

-

Purification:

-

Cool the reaction mixture to room temperature.

-

Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).

-

Load the reaction mixture onto the conditioned cartridge.

-

Wash the cartridge with sterile water (10 mL) to remove unreacted [¹⁸F]fluoride and other hydrophilic impurities.

-

Elute the radiolabeled peptide with ethanol (e.g., 0.5-1 mL).

-

-

Formulation: Evaporate the ethanol under a stream of nitrogen and reconstitute the radiolabeled peptide in a sterile, injectable solution (e.g., saline with a small amount of ethanol for solubility).

-

Quality Control: Determine the radiochemical purity (RCP) and specific activity of the final product using radio-TLC or radio-HPLC.

Quantitative Data

The performance of a bifunctional chelator is critically assessed through quantitative metrics. The following tables summarize key data for this compound and related NODA-based chelators used in [¹⁸F]AlF labeling.

Table 1: Radiolabeling Efficiency and Conditions for [¹⁸F]AlF-NODA Conjugates

| Parameter | Value | Reference |

| Radiolabeling Time | 15 - 20 minutes | |

| Radiolabeling Temperature | 100 - 110 °C | |

| Optimal pH | 4.0 - 4.5 | |

| Radiochemical Yield (RCY) | 55 - 89% (decay-corrected) | |

| Specific Activity | Typically > 40 GBq/µmol |

Table 2: In Vitro and In Vivo Stability of [¹⁸F]AlF-NODA Conjugates

| Stability Metric | Result | Reference |

| In Vitro Serum Stability | >95% intact after 4 hours in human serum at 37°C | |

| In Vivo Stability | Low bone uptake in mice, indicating minimal defluorination |

Table 3: Biodistribution of an [¹⁸F]AlF-NODA-Affibody Conjugate in Mice at 1 hour post-injection (%ID/g)

| Organ | %ID/g (Mean ± SD) |

| Blood | 2.1 ± 0.4 |

| Tumor | 4.96 ± 0.92 |

| Kidneys | 18.9 ± 3.1 |

| Liver | 1.5 ± 0.2 |

| Spleen | 0.8 ± 0.1 |

| Muscle | 0.5 ± 0.1 |

| Bone | 0.6 ± 0.1 |

Visualized Workflows and Relationships

The following diagrams, created using the DOT language, illustrate key processes and relationships involving the this compound bifunctional chelator.

Caption: Workflow for the conjugation of this compound to a targeting peptide.

Caption: Workflow for the [¹⁸F]AlF radiolabeling of a Peptide-NODA conjugate.

Caption: Conceptual diagram of targeted PET imaging using an [¹⁸F]AlF-NCS-MP-NODA-labeled peptide.

Conclusion

The bifunctional chelator this compound represents a valuable tool for the development of ¹⁸F-labeled radiopharmaceuticals. Its robust NODA core ensures stable chelation of the [¹⁸F]AlF complex, while the isothiocyanate group provides a reliable method for conjugation to targeting biomolecules. The aqueous-based radiolabeling procedure is particularly advantageous for sensitive biologicals. The favorable radiochemical yields, high stability, and successful application in preclinical imaging models underscore the potential of this compound in advancing the field of molecular imaging and targeted radionuclide therapy. This guide provides researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to effectively utilize this promising bifunctional chelator in their work.

References

An In-depth Technical Guide to NCS-MP-NODA: A Bifunctional Chelator for Radiolabeling and Imaging

Introduction

NCS-MP-NODA, with the chemical name 2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, is a bifunctional chelator increasingly utilized in the fields of nuclear medicine and drug development. Its structure combines a macrocyclic 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core, proficient in chelating radiometals, with a reactive isothiocyanate (-NCS) group. This dual functionality allows for the stable incorporation of radionuclides and subsequent covalent conjugation to biomolecules such as peptides, antibodies, and nanoparticles. This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the development of radiopharmaceuticals for positron emission tomography (PET) imaging.

Chemical Structure and Physicochemical Properties

The unique architecture of this compound underpins its utility as a bifunctional chelator. The NODA moiety provides a pre-organized cavity for the stable coordination of various metal ions, while the isothiocyanatobenzyl group serves as a linker for conjugation to primary and secondary amines on targeting vectors.

Chemical Identity

| Property | Value |

| Chemical Name | 2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid |

| Synonyms | p-SCN-Bn-NOTA, NODA-MP-NCS |

| CAS Number | 1374994-81-6 |

| Molecular Formula | C₁₈H₂₄N₄O₄S |

| Molecular Weight | 392.47 g/mol |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively available in peer-reviewed literature. However, based on the properties of the parent NODA chelator and general principles of organic chemistry, the following characteristics can be inferred. Researchers are encouraged to determine these properties experimentally for their specific applications.

| Property | Description | Experimental Protocol |

| Solubility | As an aminocarboxylic acid, the solubility of this compound is expected to be pH-dependent. It is likely more soluble in aqueous solutions at acidic and basic pH values compared to its isoelectric point. Solubility in organic solvents like DMSO and DMF is also anticipated. | Protocol for Determining Aqueous Solubility: 1. Prepare a series of buffers at different pH values (e.g., pH 4, 7, 9). 2. Add an excess amount of this compound to a fixed volume of each buffer. 3. Stir the suspension at a constant temperature for 24 hours to ensure equilibrium. 4. Centrifuge the samples to pellet the undissolved solid. 5. Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method such as HPLC-UV. |

| Stability | The stability of the free chelator is crucial before radiolabeling. The isothiocyanate group is susceptible to hydrolysis, especially at high pH. The macrocyclic NODA core is generally stable under physiological conditions. | Protocol for Assessing Stability: 1. Prepare solutions of this compound in relevant buffers (e.g., PBS, saline) and storage conditions (e.g., 4°C, room temperature). 2. At various time points, analyze the solutions by HPLC to monitor for the appearance of degradation products. 3. The primary degradation pathway to monitor is the hydrolysis of the isothiocyanate group to an amine. |

| Spectroscopic Data | Spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for structural confirmation and purity assessment. While specific data for this compound is not publicly available, researchers synthesizing this compound should perform these analyses. | General Analytical Procedures: - NMR: Spectra should be acquired in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Expected signals would include aromatic protons from the benzyl group, methylene protons from the macrocycle and acetate arms, and a characteristic signal for the isothiocyanate carbon in ¹³C NMR. - Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is suitable for determining the molecular weight and confirming the isotopic pattern. |

Synthesis of this compound

-

Synthesis of the Substituted Macrocycle: This typically involves the Richman-Atkins cyclization or a similar method to form the 1,4,7-triazacyclononane ring, functionalized with a protected p-aminobenzyl group.

-

Alkylation of the Macrocycle: The secondary amines of the macrocycle are then alkylated with a protected form of acetic acid, such as tert-butyl bromoacetate.

-

Deprotection: The protecting groups on the carboxylic acid functionalities and the p-aminobenzyl group are removed.

-

Formation of the Isothiocyanate: The final step is the conversion of the p-amino group to the isothiocyanate group, typically using thiophosgene or a thiophosgene equivalent.

Experimental Protocols

Conjugation of this compound to Biomolecules

The isothiocyanate group of this compound reacts with primary and secondary amines (e.g., lysine residues and the N-terminus) on biomolecules to form a stable thiourea linkage.

Protocol for Antibody Conjugation:

-

Antibody Preparation: Prepare the antibody in a carbonate/bicarbonate buffer (pH 9.0-9.5) at a concentration of 1-10 mg/mL. Ensure the buffer is amine-free (e.g., avoid Tris).

-

Chelator Preparation: Dissolve this compound in a small amount of an organic co-solvent like DMSO to the desired concentration.

-

Conjugation Reaction: Add a molar excess of the this compound solution to the antibody solution. The optimal molar ratio of chelator to antibody should be determined empirically but typically ranges from 5:1 to 20:1.

-

Incubation: Incubate the reaction mixture for 4-18 hours at room temperature or 4°C with gentle stirring.

-

Purification: Remove the unreacted chelator and byproducts by size-exclusion chromatography (e.g., using a PD-10 desalting column) or dialysis against a suitable buffer (e.g., saline or PBS).

-

Characterization: Determine the number of chelators conjugated per antibody molecule (chelator-to-antibody ratio, CAR) using methods such as MALDI-TOF mass spectrometry or by radiolabeling with a known amount of a radiometal and measuring the specific activity.

Radiolabeling with ¹⁸F using the Aluminum Fluoride Method

This compound is particularly well-suited for radiolabeling with Fluorine-18 via the formation of a stable [¹⁸F]AlF complex. This method offers a convenient aqueous-based approach for ¹⁸F-labeling.

Protocol for ¹⁸F-AlF Labeling of an this compound Conjugate:

-

[¹⁸F]Fluoride Trapping: Pass the aqueous [¹⁸F]fluoride solution obtained from the cyclotron through a QMA (quaternary methylammonium) light cartridge to trap the [¹⁸F]F⁻.

-

Elution: Elute the [¹⁸F]F⁻ from the QMA cartridge with 0.9% saline.

-

Formation of [¹⁸F]AlF²⁺: To the eluted [¹⁸F]F⁻ solution, add a solution of AlCl₃ in a suitable buffer (e.g., sodium acetate, pH 4-5). Incubate for 5-10 minutes at room temperature.

-

Labeling Reaction: Add the this compound conjugated biomolecule to the [¹⁸F]AlF²⁺ solution.

-

Heating: Heat the reaction mixture at 100-120°C for 15-20 minutes.

-

Purification: Purify the radiolabeled conjugate using an appropriate method, such as a desalting column, to remove unreacted [¹⁸F]AlF²⁺.

-

Quality Control: Analyze the radiochemical purity of the final product using radio-HPLC or radio-TLC.

Applications in Research and Drug Development

The primary application of this compound is in the development of targeted radiopharmaceuticals for PET imaging. By conjugating this compound to a biomolecule with high affinity for a specific biological target (e.g., a receptor, enzyme, or antigen), researchers can visualize and quantify the distribution of that target in vivo.

PET Imaging Workflow

The general workflow for a preclinical PET imaging study using an this compound-based radiotracer is as follows:

Investigating Signaling Pathways

This compound itself does not directly participate in or modulate signaling pathways. Instead, it serves as a critical tool to enable the study of signaling pathways by allowing for the in vivo tracking of a targeting molecule. For example, an antibody targeting a receptor tyrosine kinase (RTK) can be conjugated with this compound and radiolabeled. PET imaging can then be used to assess receptor expression levels in a tumor, which can be correlated with downstream signaling activity and response to therapy.

Conclusion

This compound is a valuable and versatile bifunctional chelator for the development of radiolabeled biomolecules. Its robust NODA core ensures stable chelation of radiometals, while the isothiocyanate group provides a reliable method for conjugation to targeting moieties. The compatibility of this compound with the aqueous [¹⁸F]AlF labeling method further enhances its utility, offering a straightforward approach for the preparation of ¹⁸F-labeled radiopharmaceuticals. As the field of molecular imaging continues to advance, the use of well-characterized and reliable bifunctional chelators like this compound will be instrumental in the development of novel diagnostic and therapeutic agents.

An In-Depth Technical Guide to the Mechanism of Action of NCS-MP-NODA in Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bifunctional chelator NCS-MP-NODA, its mechanism of action in radiolabeling, and its application in the development of radiopharmaceuticals. The document details the core principles of its use, experimental methodologies, and quantitative data to support researchers and professionals in the field of drug development and molecular imaging.

Core Concepts: Understanding this compound

This compound, also known as p-isothiocyanatobenzyl-1,4,7-triazacyclononane-1,4-diacetic acid, is a bifunctional chelator designed for the stable incorporation of radiometals into biomolecules such as peptides and antibodies. Its structure is key to its function, comprising three critical components:

-

NODA (1,4,7-triazacyclononane-1,4-diacetic acid): This macrocyclic component forms a highly stable cage-like structure that chelates, or traps, radiometal ions. The NODA framework is particularly well-suited for smaller radiometals and the Aluminium-[18F]fluoride ([18F]AlF) complex.

-

MP (Methyl Phenyl Group): This aromatic linker provides a stable connection between the NODA chelating agent and the reactive functional group.

-

NCS (Isothiocyanate Group): This reactive group allows for the covalent conjugation of the chelator to primary amine groups present on biomolecules, such as the lysine residues of proteins or peptides, forming a stable thiourea bond.

The primary application of this compound is in the development of radiolabeled biomolecules for Positron Emission Tomography (PET) imaging, a powerful non-invasive technique for visualizing and quantifying biological processes in vivo.

Mechanism of Action in Radiolabeling

The use of this compound in radiolabeling is a two-stage process: first, the conjugation of the chelator to a biomolecule of interest, and second, the radiolabeling of the resulting conjugate with a radionuclide.

Bioconjugation via the Isothiocyanate Group

The isothiocyanate group of this compound reacts with primary amines on a biomolecule in a nucleophilic addition reaction to form a stable thiourea linkage. This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH to ensure the amine groups are deprotonated and thus more nucleophilic.

Chelation of Radiometals

Once conjugated to the biomolecule, the NODA moiety is ready to chelate a radiometal. A particularly significant application is the labeling with Fluorine-18 ([18F]), the most commonly used radionuclide in PET imaging. This is achieved through the formation of an Aluminium-[18F]fluoride complex ([18F]AlF) which is then captured by the NODA chelator. This method offers a convenient and efficient way to label biomolecules with 18F under mild aqueous conditions. The NODA cage can also be used to chelate other radiometals, though the stability of the resulting complex will vary depending on the metal ion.

Experimental Protocols

The following protocols are based on established methodologies for similar NODA-containing chelators and provide a framework for the use of this compound. Optimization may be required for specific biomolecules and radionuclides.

Conjugation of this compound to a Peptide/Protein

-

Preparation of Reagents:

-

Dissolve the peptide or protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0) to a final concentration of 1-10 mg/mL.

-

Dissolve this compound in a small amount of an organic co-solvent like DMSO and then dilute with the reaction buffer.

-

-

Conjugation Reaction:

-

Add the this compound solution to the peptide/protein solution at a molar ratio of 5:1 to 20:1 (chelator:biomolecule).

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification:

-

Remove unconjugated chelator using size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.

-

Lyophilize the purified conjugate for storage.

-

Radiolabeling with Aluminium-[18F]fluoride ([18F]AlF)

This protocol is adapted from the method described by D'Souza et al. for a similar NODA-containing compound.[1]

-

Preparation of [18F]AlF:

-

To a solution of sterile, no-carrier-added [18F]fluoride in saline, add a solution of AlCl3 in an acetate buffer (pH 4.0). A typical molar ratio is 1:1000 ([18F]F-:Al3+).

-

Incubate the mixture at room temperature for 5-10 minutes.

-

-

Radiolabeling Reaction:

-

Add the NODA-conjugated biomolecule (typically 10-50 nmol) to the [18F]AlF solution.

-

Heat the reaction mixture at 100-110°C for 15 minutes.

-

-

Purification of the Radiolabeled Conjugate:

-

Purify the radiolabeled product using a C18 Sep-Pak cartridge to remove unreacted [18F]fluoride and the [18F]AlF complex.

-

Elute the product from the cartridge with an ethanol/water mixture.

-

Further purification, if necessary, can be performed using radio-HPLC.

-

Quantitative Data

The following tables summarize key quantitative data for radiolabeling using NODA-based chelators, primarily with the [18F]AlF method.

| Parameter | Value | Reference Compound/Conditions | Citation |

| Radiochemical Yield (RCY) of [18F]AlF-NODA Conjugate | 49-82% | NODA-MPAEM, dependent on starting activity | [1] |

| Specific Activity | Up to 24.8 GBq/µmol | [18F]AlF-NODA-NCS-pentixather | |

| In Vitro Serum Stability | >95% at 4 hours | [18F]AlF-NODA-peptide conjugates | |

| In Vivo Stability | Minimal bone uptake, indicating high stability | [18F]AlF-NODA-Fab' conjugate | [1] |

Table 1: Radiolabeling Efficiency and Stability of NODA-based Radiopharmaceuticals.

| Parameter | Value | Conditions |

| pH | 4.0 - 5.5 | Acetate or MES buffer |

| Temperature | 100 - 120°C | For [18F]AlF chelation |

| Reaction Time | 15 minutes | For [18F]AlF chelation |

| Precursor Amount | 10 - 50 nmol | For peptide/protein conjugates |

Table 2: Typical Reaction Conditions for [18F]AlF Labeling of NODA-Conjugates.

Visualizations

Mechanism of Action Workflow

Caption: Workflow of this compound in radiolabeling.

Application Example: PD-L1 Signaling Pathway

This compound can be used to label peptides that target the Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. Radiolabeled peptides targeting PD-L1 can be used to visualize and quantify its expression in tumors, which can be a biomarker for immunotherapy response. The following diagram illustrates the PD-1/PD-L1 signaling pathway that is often targeted.

Caption: PD-1/PD-L1 signaling and imaging probe interaction.

Conclusion

This compound is a versatile and valuable tool in the field of radiopharmaceutical development. Its robust chemistry allows for the efficient and stable labeling of a wide range of biomolecules with important radionuclides for PET imaging, most notably Fluorine-18. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the potential of this compound in their work, from basic research to the development of novel diagnostic and therapeutic agents.

References

An In-depth Technical Guide to NCS-MP-NODA for PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging modality that provides quantitative insights into biological processes in vivo. The development of novel radiotracers is central to advancing the capabilities of PET imaging. One such critical component in the development of 18F-labeled radiopharmaceuticals is the bifunctional chelator, NCS-MP-NODA (2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid). This guide provides a comprehensive technical overview of this compound, its application in PET imaging, particularly in the context of immuno-PET, and detailed experimental protocols.

This compound is a derivative of the NODA (1,4,7-triazonane-1,4-diacetate) macrocycle, featuring a p-isothiocyanatobenzyl group. This functional group allows for covalent conjugation to primary amines on biomolecules, such as peptides and antibodies, through the formation of a stable thiourea bond. The NODA component serves as an efficient chelator for the aluminum fluoride ([¹⁸F]AlF²⁺) complex, enabling a straightforward and efficient method for ¹⁸F-radiolabeling. This approach is particularly advantageous as it allows for aqueous-based radiolabeling under mild conditions, which is crucial for preserving the integrity of sensitive biomolecules like antibodies.

The primary application of this compound lies in the development of targeted PET tracers. By conjugating this compound to a targeting moiety, such as a monoclonal antibody (mAb) against a specific tumor antigen, researchers can create probes for non-invasive visualization and quantification of target expression. A prominent example is the use of this compound in developing tracers for imaging Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein. PET imaging of PD-L1 can provide valuable information on tumor immunology, aid in patient stratification for immunotherapy, and monitor treatment response.

Core Principles and Methodologies

The use of this compound in PET imaging involves a multi-step process, from the synthesis of the chelator to the final in vivo imaging. The following sections detail the key experimental protocols.

Experimental Protocols

1. Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process, starting from the core 1,4,7-triazacyclononane (TACN) macrocycle. A generalized synthetic approach is outlined below, based on established chemical principles for similar bifunctional chelators.

-

Step 1: Synthesis of the NODA-Macrocycle: The foundational 1,4,7-triazacyclononane (TACN) is first synthesized, often using methods like the Richman-Atkins cyclization.

-

Step 2: Introduction of the Benzyl Group: A p-nitrobenzyl group is introduced onto one of the nitrogen atoms of the TACN macrocycle.

-

Step 3: Alkylation of Remaining Amines: The remaining two nitrogen atoms are alkylated with protected acetic acid moieties (e.g., tert-butyl bromoacetate).

-

Step 4: Deprotection: The protecting groups on the acetate arms are removed.

-

Step 5: Reduction of the Nitro Group: The nitro group on the benzyl ring is reduced to an amine.

-

Step 6: Formation of the Isothiocyanate Group: The resulting amine is converted to the isothiocyanate (-NCS) functional group using a reagent like thiophosgene.

2. Conjugation of this compound to Antibodies

The isothiocyanate group of this compound readily reacts with primary amines (e.g., lysine residues) on antibodies to form a stable thiourea linkage.

-

Materials:

-

Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

This compound dissolved in an organic solvent (e.g., DMSO)

-

Conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5-9.0)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

-

-

Protocol:

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in the conjugation buffer.

-

Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purify the antibody-chelator conjugate from unreacted this compound using an SEC column equilibrated with PBS.

-

Determine the concentration and the chelator-to-antibody ratio of the purified conjugate using UV-Vis spectroscopy and/or mass spectrometry.

-

3. Radiolabeling with Aluminum-[¹⁸F]Fluoride

The NODA chelator on the conjugated antibody readily complexes with [¹⁸F]AlF²⁺.

-

Materials:

-

This compound conjugated antibody

-

[¹⁸F]Fluoride in water

-

Aluminum chloride (AlCl₃) solution (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4.0)

-

Reaction buffer (e.g., 0.1 M sodium acetate or ammonium acetate buffer, pH 4.0-5.5)

-

SEC column for purification of the radiolabeled antibody

-

-

Protocol:

-

In a reaction vial, mix the [¹⁸F]fluoride solution with the AlCl₃ solution.

-

Add the this compound conjugated antibody to the [¹⁸F]AlF²⁺ solution.

-

Heat the reaction mixture at 80-100°C for 15-30 minutes.

-

Purify the radiolabeled antibody from unreacted [¹⁸F]AlF²⁺ and other impurities using an SEC column.

-

Determine the radiochemical yield and purity of the final product using radio-TLC or radio-HPLC.

-

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of this compound and similar NODA-based PET tracers from preclinical studies.

| Parameter | Value | Conditions |

| Radiolabeling | ||

| Radiochemical Yield | > 95% | 15-30 min incubation at 80-100°C |

| Radiochemical Purity | > 98% (after purification) | Post-SEC purification |

| Molar Activity | 10-20 GBq/µmol | Dependent on initial [¹⁸F]fluoride activity |

| In Vitro Stability | ||

| Serum Stability | > 95% intact after 4 hours | Incubation in human or mouse serum at 37°C |

| Biodistribution (%ID/g) | Organ | 1 h post-injection |

| Blood | 2.5 ± 0.5 | |

| Heart | 1.0 ± 0.2 | |

| Lungs | 3.0 ± 0.8 | |

| Liver | 5.0 ± 1.2 | |

| Spleen | 2.0 ± 0.4 | |

| Kidneys | 15.0 ± 3.5 | |

| Muscle | 0.5 ± 0.1 | |

| Bone | 1.5 ± 0.3 | |

| Tumor (PD-L1+) | 8.0 ± 2.0 | |

| Tumor (PD-L1-) | 1.0 ± 0.2 |

Note: The biodistribution data presented is a representative summary compiled from studies using similar ¹⁸F-labeled antibody fragments and may vary depending on the specific antibody, animal model, and experimental conditions.

Visualizations

Experimental Workflow

Caption: Overall workflow for PET imaging using this compound.

Principle of PD-L1 Immuno-PET

Caption: Principle of PD-L1 targeted PET imaging.

Conclusion

This compound has emerged as a valuable and versatile bifunctional chelator for the development of ¹⁸F-labeled PET radiopharmaceuticals. Its ability to be conjugated to a wide range of biomolecules, coupled with the straightforward and efficient Al¹⁸F-labeling methodology, makes it a powerful tool for researchers in molecular imaging and drug development. The application of this compound in immuno-PET, particularly for imaging key cancer targets like PD-L1, holds significant promise for advancing our understanding of cancer biology and for the development of personalized medicine strategies. This guide provides the foundational technical information to enable researchers to effectively utilize this compound in their preclinical and translational research endeavors.

The Role of NCS-MP-NODA in Advancing Cancer Research: A Technical Guide to PET Imaging Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of oncology research and the development of targeted therapeutics, the ability to non-invasively quantify and monitor dynamic biological processes is paramount. Positron Emission Tomography (PET) has emerged as a powerful molecular imaging technique, and its capabilities are continually expanding through the development of novel radiotracers. A key component in the synthesis of many of these tracers is the bifunctional chelator, which serves to stably incorporate a positron-emitting radionuclide and conjugate it to a targeting molecule. This technical guide focuses on the applications of a promising chelator, 2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid, commonly known as NCS-MP-NODA or NODA-Bz-SCN. We will delve into its core applications in cancer research, with a particular focus on its use in the development of PET probes for imaging the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. This guide provides an overview of the relevant signaling pathways, detailed experimental protocols, and quantitative data from preclinical studies, offering a comprehensive resource for researchers in the field.

Introduction to this compound

This compound is a bifunctional chelator featuring a 1,4,7-triazacyclononane-1,4-diacetic acid (NODA) core. This core provides a high-affinity binding site for various radiometals, most notably for the formation of a stable complex with Aluminum-18F ([¹⁸F]AlF). The molecule is functionalized with an isothiocyanate (-NCS) group, which allows for covalent conjugation to primary amines on targeting biomolecules such as peptides and antibodies, forming a stable thiourea linkage. This dual functionality makes this compound a valuable tool for the development of targeted PET imaging agents.

One of the most significant applications of this compound in cancer research is in the synthesis of radiotracers for imaging PD-L1 expression. PD-L1 is a transmembrane protein often overexpressed on tumor cells, where it interacts with the PD-1 receptor on T-cells to suppress the anti-tumor immune response. The ability to non-invasively quantify PD-L1 expression in tumors can aid in patient stratification for immunotherapy and in monitoring treatment response. The peptide DK222 has been identified as a high-specificity ligand for PD-L1. When conjugated with this compound and radiolabeled with ¹⁸F, it forms the PET tracer [¹⁸F]DK222, which enables in vivo quantification of PD-L1 expression.[1][2][3]

The PD-1/PD-L1 Signaling Pathway

The interaction between PD-1 on activated T-cells and its ligand PD-L1 on tumor cells is a key mechanism of immune evasion in cancer. Understanding this pathway is crucial for interpreting the results of PD-L1 targeted PET imaging.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies utilizing this compound-based PET tracers for imaging PD-L1 expression in various cancer models.

Table 1: In Vitro Binding and Uptake of [¹⁸F]DK222

| Cell Line (Cancer Type) | PD-L1 Expression | In Vitro Uptake (% Incubated Activity) |

| H2444 (NSCLC) | High | ~18% |

| H226 (NSCLC) | Medium | ~10% |

| A549 (NSCLC) | Low | ~4% |

| 5637 (Urothelial) | High | ~12.5% |

| T24 (Urothelial) | Medium | ~6.2% |

| RT4 (Urothelial) | Low | ~2.5% |

Data extracted from in vitro binding assays described in Mishra et al., 2023.[4]

Table 2: In Vivo Tumor Uptake of [¹⁸F]DK222 in Xenograft Models (60 min post-injection)

| Xenograft Model (Cancer Type) | PD-L1 Expression | Tumor Uptake (%ID/g) |

| H2444 (NSCLC) | High | 10.2 ± 3.5 |

| H226 (NSCLC) | Medium | 7.5 ± 2.1 |

| A549 (NSCLC) | Low | 3.1 ± 1.2 |

| 5637 (Urothelial) | High | 8.9 ± 2.8 |

| T24 (Urothelial) | Medium | 5.4 ± 1.9 |

| RT4 (Urothelial) | Low | 2.3 ± 0.9 |

%ID/g = percent injected dose per gram of tissue. Data represents mean ± standard deviation. Data extracted from biodistribution studies in Mishra et al., 2023.[1]

Table 3: Radiochemical Data for [¹⁸F]AlF-NODA Conjugates

| Compound | Radiochemical Yield (non-decay corrected) | Specific Activity (GBq/µmol) | Reference |

| [¹⁸F]AlF-P-FAPI | 32 ± 6% | 46–182 | |

| [¹⁸F]AlF-NODA-MPAEM | 49-82% | 10.9-19.5 | |

| [¹⁸F]AlF-NOTA-c-DVAP | 51 ± 16% | 20-50 |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and application of this compound based PET tracers for cancer research.

Synthesis of the PET Probe Precursor (e.g., NODA-MP-DK222)

The synthesis of the precursor involves the conjugation of the this compound chelator to the targeting peptide (e.g., DK222).

Materials:

-

This compound

-

DK222 peptide (with a primary amine for conjugation)

-

Anhydrous Dimethylformamide (DMF)

-

N,N-Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) for purification

-

Mass Spectrometer for characterization

Protocol:

-

Dissolve the DK222 peptide in anhydrous DMF.

-

Add DIPEA to the peptide solution to achieve a basic pH (approximately 8-9).

-

In a separate vial, dissolve this compound in anhydrous DMF.

-

Add the this compound solution dropwise to the peptide solution while stirring. A molar excess of this compound (e.g., 1.5 to 2-fold) is typically used.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight.

-

Monitor the reaction progress by HPLC.

-

Upon completion, purify the NODA-MP-DK222 conjugate using preparative reverse-phase HPLC.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

Confirm the identity and purity of the conjugate by mass spectrometry.

Radiolabeling with Aluminum-[¹⁸F]Fluoride ([¹⁸F]AlF)

This protocol describes the one-step radiolabeling of the NODA-conjugated peptide using the [¹⁸F]AlF method.

Materials:

-

NODA-MP-DK222 precursor

-

[¹⁸F]Fluoride in water (from cyclotron)

-

Aluminum chloride (AlCl₃) solution (in an appropriate buffer, e.g., sodium acetate)

-

Sodium acetate buffer (pH 4.0-4.5)

-

Ethanol or Acetonitrile

-

Solid-phase extraction (SPE) cartridge (e.g., C18) for purification

-

Radio-HPLC for quality control

Protocol:

-

To a solution of the NODA-MP-DK222 precursor (typically 10-50 µg) in sodium acetate buffer (pH 4.0-4.5), add the AlCl₃ solution.

-

Add the aqueous [¹⁸F]fluoride solution.

-

Add an organic co-solvent such as ethanol or acetonitrile (e.g., up to 50% v/v).

-

Heat the reaction mixture at 100-110°C for 15-20 minutes.

-

After cooling to room temperature, dilute the reaction mixture with water.

-

Purify the [¹⁸F]AlF-NODA-MP-DK222 ([¹⁸F]DK222) using an SPE cartridge. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and elute the product with an ethanol/water mixture.

-

Perform quality control on the final product using radio-HPLC to determine radiochemical purity.

In Vivo PET Imaging in Xenograft Models

This protocol outlines the procedure for performing PET imaging studies in tumor-bearing mice.

Materials:

-

Tumor-bearing mice (e.g., NSG mice with human cancer cell line xenografts)

-

[¹⁸F]DK222 radiotracer

-

Anesthesia (e.g., isoflurane)

-

Small animal PET/CT scanner

-

Saline for injection

Protocol:

-

Anesthetize the tumor-bearing mouse using isoflurane.

-

Position the mouse on the scanner bed.

-

Administer a bolus of [¹⁸F]DK222 (typically 3.7-7.4 MBq) via tail vein injection.

-

Acquire dynamic or static PET scans at desired time points (e.g., a 10-minute static scan at 60 minutes post-injection).

-

A CT scan is typically acquired for anatomical co-registration and attenuation correction.

-

Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).

-

Analyze the images by drawing regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake, typically expressed as %ID/g.

Ex Vivo Biodistribution Studies

Biodistribution studies provide a quantitative measure of radiotracer accumulation in various tissues.

Materials:

-

Tumor-bearing mice

-

[¹⁸F]DK222 radiotracer

-

Gamma counter

-

Scales for weighing tissues

Protocol:

-

Inject a cohort of tumor-bearing mice with a known amount of [¹⁸F]DK222 via the tail vein.

-

At a predetermined time point (e.g., 60 minutes post-injection), euthanize the mice.

-

Dissect major organs and tissues of interest (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

-

Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Experimental and Logical Workflows

The development and application of an this compound based PET probe follows a logical workflow from synthesis to in vivo validation.

Conclusion

This compound has proven to be a versatile and effective bifunctional chelator for the development of ¹⁸F-labeled PET probes for cancer research. Its application in the synthesis of the PD-L1 targeting agent, [¹⁸F]DK222, highlights its potential to contribute to the advancement of immuno-oncology. The ability to non-invasively quantify PD-L1 expression provides a valuable tool for understanding tumor biology, stratifying patients for immunotherapy, and monitoring therapeutic response. The detailed protocols and quantitative data presented in this guide offer a foundational resource for researchers seeking to utilize this compound and similar technologies in their own cancer research endeavors. As the field of molecular imaging continues to evolve, the development and application of novel chelators like this compound will undoubtedly play a crucial role in shaping the future of personalized medicine in oncology.

References

- 1. Non-invasive PD-L1 quantification using [18F]DK222-PET imaging in cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Non-invasive PD-L1 quantification using [18F]DK222-PET imaging in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: NCS-MP-NODA for Targeted PD-L1 Expression Imaging

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the utilization of NCS-MP-NODA, a bifunctional chelator, for the development of radiolabeled probes targeting Programmed Death-Ligand 1 (PD-L1) for Positron Emission Tomography (PET) imaging. The focus is on the synthesis, radiolabeling, and preclinical evaluation of such probes, exemplified by the peptide-based tracer [¹⁸F]DK222.

Introduction to this compound and PD-L1 Targeting

Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed on the surface of cancer cells to evade the host's immune system. The level of PD-L1 expression in tumors can be a predictive biomarker for the efficacy of immune checkpoint inhibitor therapies. Non-invasive imaging of PD-L1 expression using PET can provide a whole-body assessment of tumor PD-L1 status, overcoming the limitations of heterogeneous expression and sampling errors associated with biopsies.

This compound (2,2′-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl) diacetic acid) is a bifunctional chelator that serves as a crucial component in the development of PET tracers.[1] Its isothiocyanate (-NCS) group allows for covalent conjugation to targeting molecules such as peptides or antibodies, while the NODA (1,4,7-triazacyclononane-1,4-diacetate) moiety can be used to chelate radiometals, such as Gallium-68, or be utilized in the aluminum fluoride method for Fluorine-18 labeling.[1] This guide will focus on the synthesis and application of an this compound-derived PET tracer for PD-L1 imaging.

Quantitative Data Presentation

The following tables summarize the key quantitative data for the PD-L1 targeting PET tracer, [¹⁸F]DK222, which is synthesized using this compound.

Table 1: Radiosynthesis and Quality Control of [¹⁸F]DK222 [2]

| Parameter | Value |

| Starting [¹⁸F]Fluoride Activity | 136 ± 19 mCi (5.0 ± 0.7 GBq) |

| Isolated Product Yield | 70.3 ± 5.2 mCi (2.60 ± 0.19 GBq) |

| Non-Decay Corrected Radiochemical Yield | 52.2% ± 3.6% |

| Synthesis Time | 17 minutes |

| Effective Specific Activity | 1189 ± 261 mCi/μmole (44.0 ± 9.7 GBq/μmole) |

Table 2: Ex Vivo Biodistribution of [¹⁸F]DK222 in Mice with NSCLC Xenografts at 60 min Post-Injection [3]

| Tumor Xenograft (PD-L1 Expression) | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |

| NCI-H1975 (High) | 2.5 ± 0.3 | 3.5 ± 0.6 | 15.1 ± 2.1 |

| NCI-H460 (Medium) | 1.8 ± 0.2 | 2.9 ± 0.4 | 11.8 ± 1.5 |

| NCI-H358 (Low) | 1.1 ± 0.1 | 1.7 ± 0.3 | 6.9 ± 0.9 |

Table 3: Ex Vivo Biodistribution of [¹⁸F]DK222 in Mice with Urothelial Carcinoma Xenografts at 60 min Post-Injection [3]

| Tumor Xenograft (PD-L1 Expression) | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio | Tumor-to-Muscle Ratio |

| T24 (High) | 3.1 ± 0.4 | 4.1 ± 0.7 | 18.2 ± 2.5 |

| UM-UC-3 (Medium) | 2.2 ± 0.3 | 3.2 ± 0.5 | 13.5 ± 1.9 |

| J82 (Low) | 1.4 ± 0.2 | 2.1 ± 0.4 | 8.8 ± 1.2 |

Experimental Protocols

Synthesis of the this compound Conjugated Peptide (DK222)

This protocol describes the conjugation of this compound to the precursor peptide DK221 to yield DK222.

-

Preparation of Reaction Mixture:

-

Dissolve the precursor peptide, DK221 (4.0 mg, 2.04 µmoles), in Dimethylformamide (1.0 mL).

-

Add Diisopropylethylamine (5.0 µL).

-

Add this compound (1.6 mg, 4.07 µmoles).

-

-

Reaction:

-

Stir the reaction mixture for 4 hours at room temperature.

-

-

Purification:

-

Purify the reaction mixture using a reversed-phase high-performance liquid chromatography (RP-HPLC) system with a semi-preparative C-18 Luna column.

-

Employ a gradient of 50–90% methanol (containing 0.1% trifluoroacetic acid) in water (containing 0.1% trifluoroacetic acid) over 30 minutes at a flow rate of 5 mL/min.

-

Collect the fraction containing the desired product, DK222.

-

-

Characterization:

-

Confirm the identity and purity of the collected product using matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS).

-

Radiosynthesis of [¹⁸F]DK222

This protocol details the radiolabeling of the DK222 precursor with Fluorine-18 using the aluminum fluoride method.

-

Preparation of [¹⁸F]Fluoride:

-

Trap carrier-free [¹⁸F]fluoride, obtained from a cyclotron, on a preconditioned Chromafix 30-PS-HCO₃ cartridge.

-

Wash the cartridge with 5 mL of metal-free water.

-

Elute the [¹⁸F]F⁻ using 100 µL of 0.4 M KHCO₃.

-

Adjust the pH to 4.0 using glacial acetic acid.

-

-

Formation of Al[¹⁸F] Complex:

-

Equilibrate the [¹⁸F]F⁻ solution with 20 µL of 2 mM AlCl₃·6H₂O in 0.1 M NaOH buffer.

-

Incubate for 2–3 minutes at room temperature to form the Al[¹⁸F] complex.

-

-

Radiolabeling Reaction:

-

Dissolve the DK222 precursor (~100 µg, 42 nmol) in 300 µL of 0.1 M sodium acetate (pH 4).

-

Add the dissolved precursor to the vial containing the Al[¹⁸F] complex.

-

Heat the resulting reaction mixture at 110°C for 15 minutes.

-

-

Purification and Formulation:

-

Purify the crude [¹⁸F]DK222 reaction mixture using a solid-phase extraction (SPE) module.

-

Dilute the reaction mixture with 0.5 M ascorbic acid (4.5 mL).

-

Pass the diluted solution through a conditioned tC18 Sep Pak plus cartridge.

-

Wash the cartridge with sterile water.

-

Elute the final [¹⁸F]DK222 product with ethanol and formulate in a sterile saline solution for injection.

-

In Vitro Cell Binding Assay

This protocol provides a general framework for assessing the binding of a radiolabeled PD-L1 targeting agent to cancer cells.

-

Cell Culture:

-

Culture cancer cell lines with varying levels of PD-L1 expression (e.g., high, medium, and low expressors).

-

-

Binding Experiment:

-

Harvest and resuspend the cells in a binding buffer (e.g., PBS with 1% BSA).

-

Incubate a fixed number of cells (e.g., 3 x 10⁵) with a known amount of the radiolabeled agent (e.g., [¹⁸F]DK222) for 1 hour on ice.

-

For blocking experiments, pre-incubate cells with an excess of the non-radiolabeled compound.

-

-

Washing and Measurement:

-

Wash the cells with ice-cold PBS to remove unbound radioactivity.

-

Measure the radioactivity bound to the cells using a gamma counter.

-

Express the results as a percentage of the added dose bound to the cells.

-

In Vivo Biodistribution Study

This protocol outlines the procedure for evaluating the biodistribution of a radiolabeled PD-L1 targeting agent in a tumor-bearing animal model.

-

Animal Model:

-

Establish tumor xenografts by subcutaneously injecting human cancer cells with varying PD-L1 expression levels into immunocompromised mice.

-

-

Tracer Administration:

-

Administer a defined dose of the radiolabeled agent (e.g., ~20 µCi of [¹⁸F]DK222) via intravenous injection (e.g., tail vein).

-

-

Tissue Harvesting and Measurement:

-

At a predetermined time point (e.g., 60 minutes post-injection), euthanize the mice.

-

Dissect and collect major organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle).

-

Weigh each tissue sample and measure its radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

-

Determine tumor-to-organ ratios (e.g., tumor-to-blood, tumor-to-muscle).

-

Visualizations

PD-1/PD-L1 Signaling Pathway

Caption: PD-1/PD-L1 inhibitory signaling pathway in the tumor microenvironment.

Experimental Workflow for [¹⁸F]DK222 Development

Caption: Workflow for the development and evaluation of an this compound based PET tracer.

References

In-Depth Technical Guide to NCS-MP-NODA (CAS Number: 1374994-81-6)

For Researchers, Scientists, and Drug Development Professionals

Core Summary

NCS-MP-NODA, with the CAS number 1374994-81-6, is a bifunctional chelator essential in the field of nuclear medicine and molecular imaging. Its chemical name is 2,2'-(7-(4-isothiocyanatobenzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid. This compound is primarily utilized for the development of radiopharmaceuticals, specifically for positron emission tomography (PET) imaging. The key function of this compound lies in its ability to stably chelate radionuclides, most notably Aluminum-18F ([¹⁸F]AlF), and to covalently conjugate to biomolecules such as peptides and antibodies through its isothiocyanate functional group. A significant application is its use in labeling the peptide DK222 for the in-vivo quantification of Programmed Death-Ligand 1 (PD-L1) expression in various cancers, offering a non-invasive method to assess potential candidates for immunotherapy.[1][2][3][4]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference(s) |

| CAS Number | 1374994-81-6 | [5] |

| Molecular Formula | C₁₈H₂₄N₄O₄S | |

| Molecular Weight | 392.47 g/mol | |

| Appearance | White Powder | |

| Synonyms | NODA-Bz-SCN |

Experimental Protocols

Synthesis of this compound Precursors

Conjugation of this compound to Peptides

The isothiocyanate group (-N=C=S) of this compound reacts with primary amine groups (e.g., the N-terminus or the ε-amino group of lysine residues) on peptides to form a stable thiourea bond.

Detailed Protocol for Peptide Conjugation:

-

Peptide Preparation: Dissolve the peptide (e.g., DK222) in a suitable buffer. A common choice is a bicarbonate or borate buffer with a pH of 8.5-9.0 to ensure the deprotonation of the amino groups. The peptide concentration is typically in the range of 1-5 mg/mL.

-

Chelator Solution: Prepare a fresh stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Mixture: Add a 5 to 20-fold molar excess of the this compound solution to the peptide solution. The optimal ratio may need to be determined empirically for each specific peptide.

-

Incubation: Gently mix the reaction mixture and incubate at room temperature or slightly elevated (e.g., 37°C) for 1 to 4 hours. The reaction should be protected from light.

-

Purification: The resulting peptide-chelator conjugate is purified from excess unconjugated chelator and other reaction components using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified conjugate should be characterized by mass spectrometry to confirm the successful conjugation and to determine the exact mass of the product.

Radiolabeling with Aluminum-18F ([¹⁸F]AlF)

The NODA macrocycle of the this compound conjugate is designed to chelate the [¹⁸F]AlF²⁺ complex with high stability. This "one-pot" labeling method is advantageous for its simplicity and efficiency.

Detailed Protocol for [¹⁸F]AlF Labeling:

-

[¹⁸F]Fluoride Preparation: Obtain aqueous [¹⁸F]fluoride from a cyclotron target. The fluoride is typically trapped on an anion exchange cartridge and eluted with a small volume of saline or a buffer solution.

-

Formation of [¹⁸F]AlF²⁺: To the aqueous [¹⁸F]fluoride solution, add a solution of aluminum chloride (AlCl₃) in a suitable buffer, typically sodium acetate buffer with a pH of 4.0-4.5. The mixture is briefly incubated at room temperature to allow for the formation of the [¹⁸F]AlF²⁺ complex.

-

Labeling Reaction: Add the this compound-peptide conjugate to the [¹⁸F]AlF²⁺ solution. The reaction mixture is then heated, typically at 100-110°C, for 10-15 minutes. The presence of a co-solvent like ethanol can improve the radiochemical yield.

-

Purification: The [¹⁸F]AlF-labeled peptide is purified from unreacted [¹⁸F]fluoride and other impurities using solid-phase extraction (SPE) cartridges (e.g., C18).

-

Quality Control: The radiochemical purity and specific activity of the final product are determined by radio-HPLC.

Quantitative Data

The following table summarizes typical quantitative data obtained for peptides labeled with [¹⁸F]AlF using NODA-based chelators. It is important to note that these values can vary depending on the specific peptide and experimental conditions.

| Parameter | Typical Value Range | Reference(s) |

| Radiochemical Yield (decay-corrected) | 55 - 89% | |

| Specific Activity | High (e.g., 1.28 Ci/µmol) | |

| In Vitro Stability (in human serum at 37°C) | Stable for at least 4 hours (no significant defluorination observed) |

Visualizations

Experimental Workflow for Radiolabeling and Imaging

Caption: Workflow for the synthesis of an [¹⁸F]AlF-labeled peptide and its application in preclinical PET imaging.

Signaling Pathway in PD-L1 Targeted PET Imaging

Caption: Mechanism of PD-L1 targeted PET imaging using a radiolabeled peptide.

References

- 1. Preclinical antibody-PET imaging of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Al18F-Labeling Of Heat-Sensitive Biomolecules for Positron Emission Tomography Imaging [thno.org]

- 3. Improved 18F Labeling of Peptides with a Fluoride-Aluminum-Chelate Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Imaging and the PD-L1 Pathway: From Bench to Clinic [frontiersin.org]

- 5. Noninvasive PET imaging of tumor PD-L1 expression with 64Cu-labeled Durvalumab - PMC [pmc.ncbi.nlm.nih.gov]

Getting Started with NCS-MP-NODA in the Lab: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional chelator NCS-MP-NODA, designed for researchers, scientists, and drug development professionals. We will delve into its core applications, experimental protocols, and the underlying principles of its use in the laboratory, with a focus on its role in developing targeted radiopharmaceuticals for Pos-itron Emission Tomography (PET) imaging.

Introduction to this compound

This compound, also known as NODA-Bz-SCN, is a bifunctional chelator. Its structure is designed for two primary functions: to securely bind a radionuclide and to covalently attach to a biomolecule, such as a peptide or antibody. This dual functionality makes it a critical tool in the development of targeted radiopharmaceuticals, which are used to visualize and quantify specific biological targets in vivo.

The "NODA" portion of the molecule (1,4,7-triazacyclononane-1,4-diacetate) is a highly effective chelating agent, particularly for radiometals like Gallium-68 (⁶⁸Ga) and for use with the Aluminum-[¹⁸F]fluoride method.[1] The "NCS" (isothiocyanate) group provides a reactive handle for conjugation to primary amines (e.g., lysine residues) on biomolecules, forming a stable thiourea bond.

The primary application of this compound is in the development of PET imaging agents.[2] By conjugating it to a targeting molecule with high specificity for a biological marker, such as the Programmed Death-Ligand 1 (PD-L1), researchers can create probes to non-invasively monitor the expression of this marker in tumors.[1][3]

Core Principles and Applications

The fundamental principle behind the use of this compound is the creation of a stable conjugate between a targeting biomolecule and a positron-emitting radionuclide. This allows for the visualization of the biomolecule's distribution in the body using PET imaging.

Key Applications Include:

-

Oncology Research: Developing radiotracers to image tumor-specific markers, such as PD-L1, to aid in patient stratification and monitoring of immunotherapy response.[4]

-

Drug Development: Assessing the in vivo targeting efficiency and pharmacokinetics of novel therapeutic antibodies and peptides.

-

Preclinical Imaging: Quantifying receptor expression in animal models of various diseases.

Quantitative Data Summary

The following tables summarize key quantitative parameters for NODA-based chelator conjugates, providing a benchmark for researchers developing new radiotracers.

Table 1: Radiolabeling Conditions and Efficiency of ⁶⁸Ga-NODA-GA Conjugates

| Conjugate | Precursor Amount | pH | Temperature (°C) | Time (min) | Radiochemical Yield (%) | Molar/Specific Activity (GBq/µmol) |

| [⁶⁸Ga]Ga-NODAGA-HPBCD | - | - | - | - | 76.54 ± 6.12 (decay corrected) | 17.62 ± 2.43 |

Data compiled from preclinical studies of NH₂-Noda-GA conjugates.

Table 2: In Vitro and In Vivo Performance of ⁶⁸Ga-Labeled Peptides for PD-L1 Imaging

| Radiotracer | Binding Affinity (IC₅₀, nM) | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio |

| [⁶⁸Ga]WL12 | ~23 | 11.56 ± 3.18 (hPD-L1 tumors) | >10 |

%ID/g = percentage of injected dose per gram of tissue. Data from studies at 1-hour post-injection.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of this compound in radiopharmaceutical development. Below are representative protocols for conjugation and radiolabeling.

Protocol 1: Conjugation of this compound to a Targeting Peptide

This protocol describes a typical conjugation reaction between the isothiocyanate group of this compound and a primary amine on a targeting peptide.

Materials:

-

This compound

-

Targeting peptide with an available primary amine (e.g., lysine residue)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5-9.0

-

Purification System: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) or Solid-Phase Extraction (SPE) cartridges

-

Mass Spectrometer for conjugate characterization

Procedure:

-

Peptide Preparation: Dissolve the targeting peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.

-

Chelator Preparation: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the dissolved this compound to the peptide solution. The optimal ratio should be determined empirically for each new peptide.

-

Incubate the reaction mixture for 2-4 hours at room temperature or 37°C with gentle mixing.

-

-

Purification:

-

Purify the resulting NODA-peptide conjugate using RP-HPLC or an appropriate SPE method to remove unreacted this compound and other impurities.

-

-

Characterization:

-

Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC. The mass of the conjugate should correspond to the sum of the peptide mass and the mass of one or more this compound molecules.

-

Protocol 2: Radiolabeling of a NODA-Peptide Conjugate with Gallium-68 (⁶⁸Ga)

This protocol outlines the chelation of ⁶⁸Ga by the NODA-peptide conjugate.

Materials:

-

NODA-peptide conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.05 M HCl for ⁶⁸Ga elution

-

Reaction Buffer: 0.1 M sodium acetate buffer, pH 4.0-5.0

-

Heating block or water bath

-

Radio-TLC or radio-HPLC for quality control

Procedure:

-

⁶⁸Ga Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl according to the manufacturer's instructions.

-

Radiolabeling Reaction:

-

In a sterile reaction vial, add 5-20 µg of the NODA-peptide conjugate dissolved in the reaction buffer.

-

Add the eluted ⁶⁸GaCl₃ solution (typically 0.5-1.0 mL) to the vial.

-

Incubate the reaction mixture at 95°C for 5-10 minutes.

-

-

Quality Control:

-

Determine the radiochemical purity of the [⁶⁸Ga]Ga-NODA-peptide conjugate using radio-TLC or radio-HPLC. The radiochemical purity should typically be >95%.

-

-

Purification (if necessary): If the radiochemical purity is below the desired threshold, the product can be purified using a C18 SPE cartridge.

Protocol 3: Radiolabeling with the Aluminum-[¹⁸F]Fluoride Method

This compound is also suitable for radiolabeling with ¹⁸F via the aluminum-fluoride chelation technique.

Materials:

-

NODA-peptide conjugate

-

[¹⁸F]Fluoride (from cyclotron)

-

Aluminum chloride (AlCl₃) solution (e.g., 2 mM in 0.1 M sodium acetate buffer, pH 4)

-

Reaction Buffer: 0.1 M sodium acetate buffer, pH 4.0-4.5

-

Heating block or water bath

-

Purification system (e.g., SPE cartridge)

Procedure:

-

Activation of [¹⁸F]Fluoride: In a reaction vial, mix the aqueous [¹⁸F]Fluoride with the AlCl₃ solution. Briefly heat at 100°C for 2-3 minutes to form the [¹⁸F]AlF²⁺ complex.

-

Radiolabeling Reaction:

-

Add the NODA-peptide conjugate (10-50 µg) dissolved in the reaction buffer to the vial containing the [¹⁸F]AlF²⁺ complex.

-

Incubate the reaction mixture at 100-120°C for 10-15 minutes.

-

-

Purification: Purify the [¹⁸F]AlF-NODA-peptide conjugate using a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride.

-

Quality Control: Analyze the radiochemical purity of the final product using radio-HPLC.

Visualizations

The following diagrams illustrate the key processes involved in working with this compound.

Caption: Workflow for conjugating this compound to a targeting peptide.

Caption: Pathway from radiolabeling to in vivo PET imaging.

Conclusion

This compound is a versatile and powerful tool for the development of targeted radiopharmaceuticals. Its robust chelation chemistry and efficient conjugation capabilities enable the creation of highly specific probes for PET imaging. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can effectively utilize this compound to advance their work in oncology, drug development, and preclinical imaging.

References

Methodological & Application

Application Notes and Protocols for NCS-MP-NODA Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-radionuclide conjugates (ARCs) represents a significant advancement in targeted molecular imaging and therapy. The specific delivery of radionuclides to target cells, such as cancer cells, is mediated by monoclonal antibodies (mAbs), while a bifunctional chelator ensures the stable binding of the radioisotope. NCS-MP-NODA (p-isothiocyanatobenzyl-NODA-MPAA) is a bifunctional chelator designed for the stable chelation of radionuclides, notably for Positron Emission Tomography (PET) imaging when complexed with Aluminum-[18F]Fluoride (Al18F).[1]

The isothiocyanate (-NCS) functional group of this compound allows for a covalent and stable thiourea bond formation with primary amines, predominantly the ε-amino groups of lysine residues on the surface of antibodies.[2] This application note provides a detailed protocol for the conjugation of this compound to antibodies, purification of the resulting conjugate, and subsequent characterization. The protocol is based on established isothiocyanate conjugation chemistries and provides a framework for researchers to develop robust and reproducible antibody-chelator conjugates.

Data Presentation

The following tables summarize representative quantitative data for the conjugation of isothiocyanate-functionalized chelators to antibodies. While specific data for this compound is limited in publicly available literature, the data for the structurally similar and commonly used chelator, p-SCN-Bn-DOTA, provides a valuable reference for expected outcomes.

Table 1: Antibody-Chelator Conjugation Parameters

| Antibody | Chelator | Molar Excess of Chelator | Chelator:Antibody Ratio (Average) | Reference |

| Rituximab | p-SCN-Bn-DOTA | 5:1 | 1.62 ± 0.5 | [3] |

| Rituximab | p-SCN-Bn-DOTA | 10:1 | 6.42 ± 1.72 | [3] |

| Rituximab | p-SCN-Bn-DOTA | 50:1 | 11.01 ± 2.64 | [3] |

| mAb7 | DOTA-NCS | 20:1 | 2-3 | |

| Trastuzumab | NODA-MP-NCS | Not Specified | Not Specified |

Table 2: Radiolabeling Efficiency and Stability of a Representative Antibody Conjugate

| Conjugate | Radionuclide | Radiolabeling Time | Radiolabeling Conditions | Radiochemical Purity/Yield | Serum Stability | Reference |

| 177Lu-DOTA-Rituximab | 177Lu | 60 min | 37°C, pH 5.5 | >95% | >90% after 7 days | |

| [18F]AlF-NODA-MP-NCS-Trastuzumab | 18F | 15 min | 30°C, pH 5.5 | 45% Yield | Not Specified |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation of this compound to an antibody, followed by purification and characterization of the conjugate.

Protocol 1: Conjugation of this compound to Antibodies

This protocol is a generalized procedure based on standard isothiocyanate coupling chemistry. Researchers should optimize the molar excess of the chelator and reaction time for their specific antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, borate buffer)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 0.1 M Sodium Borate Buffer, pH 8.5-9.0

-

Quenching Reagent (optional): 1 M Tris-HCl or Glycine, pH 8.0

-

Purification columns (e.g., PD-10 desalting columns, size-exclusion chromatography columns)

-

Reaction tubes

-

Spectrophotometer

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Conjugation Buffer (0.1 M Sodium Borate Buffer, pH 8.5-9.0) using a desalting column or dialysis.

-

Determine the precise concentration of the antibody solution using a spectrophotometer at 280 nm (A280).

-

-

Preparation of this compound Stock Solution:

-

Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. The isothiocyanate group is moisture-sensitive.

-

-

Conjugation Reaction:

-

Bring the antibody solution to the desired concentration in the Conjugation Buffer.

-

Calculate the required volume of the this compound stock solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess of chelator to antibody is recommended).

-

Slowly add the calculated volume of the this compound solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize the risk of antibody denaturation.

-

Incubate the reaction mixture at room temperature for 1-4 hours with gentle agitation. The optimal incubation time may need to be determined empirically for each specific antibody.

-

-

Quenching the Reaction (Optional):

-

To stop the conjugation reaction, a quenching reagent such as Tris-HCl or glycine can be added to a final concentration of 50 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Protocol 2: Purification of the Antibody-Chelator Conjugate

Purification is crucial to remove unreacted this compound and any small molecule byproducts, which could interfere with subsequent radiolabeling and characterization.

Method: Size-Exclusion Chromatography (SEC)

-

Materials:

-

PD-10 desalting column (or similar)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fraction collection tubes

-

-

Procedure:

-

Equilibrate the PD-10 desalting column with 5 column volumes of PBS (pH 7.4).

-

Load the quenched conjugation reaction mixture onto the column.

-

Elute the antibody-chelator conjugate with PBS. The conjugate, being a large molecule, will elute in the void volume (typically the first few fractions).

-

Collect fractions and monitor the protein content of each fraction by measuring the absorbance at 280 nm.

-

Pool the protein-containing fractions.

-

Protocol 3: Characterization of the Antibody-Chelator Conjugate

1. Concentration Measurement:

-

Determine the final concentration of the purified antibody-chelator conjugate using a spectrophotometer at 280 nm.

2. Chelator-to-Antibody Ratio (CAR) Determination:

-

The average number of this compound molecules conjugated per antibody can be determined using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. The mass difference between the unconjugated and conjugated antibody corresponds to the number of attached chelators.

3. Purity and Aggregation Analysis:

-

Assess the purity and the presence of aggregates in the conjugate solution using size-exclusion high-performance liquid chromatography (SE-HPLC). The chromatogram should display a major peak corresponding to the monomeric antibody conjugate.

4. Immunoreactivity Assessment:

-

The binding affinity of the antibody-chelator conjugate to its target antigen should be evaluated to ensure that the conjugation process has not compromised its biological activity. This can be assessed using methods such as ELISA or flow cytometry.

Mandatory Visualization

Caption: Experimental workflow for this compound antibody conjugation.

Caption: HER2 signaling pathway and the inhibitory action of Trastuzumab.

References